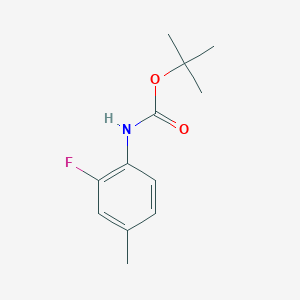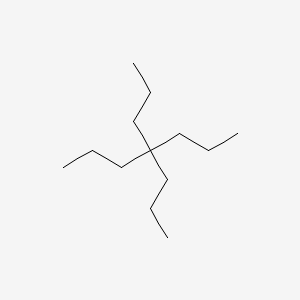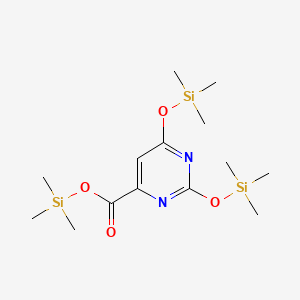
4-Pyrimidinecarboxylic acid, 2,6-bis(trimethylsiloxy)-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple trimethylsilyloxy groups attached to a pyrimidine ring, making it a valuable reagent in organic synthesis and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine, which facilitates the formation of the trimethylsilyloxy groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Applications De Recherche Scientifique
2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyloxy groups enhance its reactivity, allowing it to participate in a wide range of transformations. Molecular targets and pathways include interactions with enzymes and other biomolecules, facilitating the study of complex biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester
- Butanoic acid, 2,4-bis(trimethylsilyl)oxy-, trimethylsilyl ester
- 2-Butenoic acid, 2-(trimethylsilyl)oxy-, trimethylsilyl ester
Uniqueness
Compared to these similar compounds, 2,6-Bis(trimethylsilyloxy)pyrimidine-4-carboxylic acid trimethylsilyl ester stands out due to its unique pyrimidine core and the specific arrangement of trimethylsilyloxy groups. This structural uniqueness imparts distinct reactivity and functional properties, making it particularly valuable in specialized research applications .
Propriétés
Numéro CAS |
31111-36-1 |
|---|---|
Formule moléculaire |
C14H28N2O4Si3 |
Poids moléculaire |
372.64 g/mol |
Nom IUPAC |
trimethylsilyl 2,6-bis(trimethylsilyloxy)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H28N2O4Si3/c1-21(2,3)18-12-10-11(13(17)19-22(4,5)6)15-14(16-12)20-23(7,8)9/h10H,1-9H3 |
Clé InChI |
QOXWEKWDMOZSFV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC(=NC(=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13834248.png)
![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)
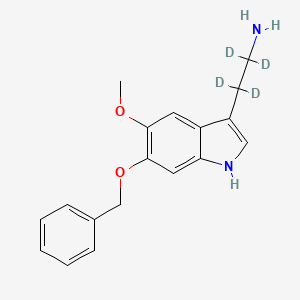
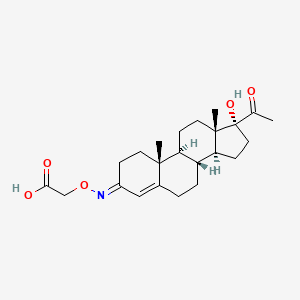
![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![5,8-Imino-2H-cyclohept[d]isoxazole](/img/structure/B13834284.png)
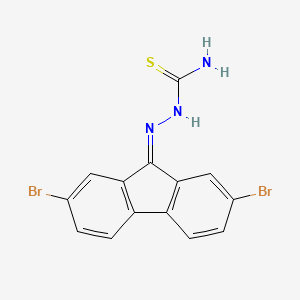
![Methyl 4-[7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-16,26-bis(4-methoxycarbonylphenyl)-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoate](/img/structure/B13834287.png)
![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
